(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide
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Overview
Description
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide is a complex organic compound that features a naphthalene ring substituted with a hydroxyl group and a triphenylphosphonium moiety, along with a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with triphenylphosphine in the presence of a brominating agent such as hydrobromic acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The triphenylphosphonium moiety can undergo reduction reactions to form triphenylphosphine oxide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Triphenylphosphine oxide derivatives from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound's ability to interact with biological membranes makes it useful in the study of mitochondrial function and oxidative stress.
Medicine: Its derivatives may have potential as therapeutic agents, particularly in the treatment of mitochondrial diseases.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide exerts its effects involves its interaction with cellular components. The triphenylphosphonium moiety can target mitochondria due to its lipophilic nature, allowing it to cross cell membranes and accumulate within mitochondria. Once inside, it can modulate mitochondrial function and influence cellular processes such as apoptosis and energy production.
Molecular Targets and Pathways Involved:
Mitochondrial membrane potential
Reactive oxygen species (ROS) production
Apoptotic signaling pathways
Comparison with Similar Compounds
Triphenylphosphonium chloride
Triphenylphosphonium iodide
6-Hydroxynaphthalene-2-carboxylic acid
This compound's unique properties and potential applications make it a valuable subject of study in various scientific fields. Its ability to interact with biological systems and influence mitochondrial function opens up possibilities for new therapeutic and industrial applications.
Properties
CAS No. |
844468-44-6 |
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Molecular Formula |
C28H22BrOP |
Molecular Weight |
485.3 g/mol |
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H21OP.BrH/c29-24-18-16-23-21-28(19-17-22(23)20-24)30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H;1H |
InChI Key |
QMSZFRBVGISFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)O.[Br-] |
Origin of Product |
United States |
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